molecular formula C12H15FN2O3 B8793897 1-[2-(2-Fluoro-4-nitrophenoxy)ethyl]pyrrolidine

1-[2-(2-Fluoro-4-nitrophenoxy)ethyl]pyrrolidine

Cat. No. B8793897
M. Wt: 254.26 g/mol
InChI Key: INZRDRWRCZWASO-UHFFFAOYSA-N
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Patent
US08853208B2

Procedure details

3,4-Difluoronitrobenzene was reacted with 1-(2-hydroxyethyl)pyrrolidine by method D1. The product with the molecular weight of 254.26 (C12H15FN2O3) was obtained in this way; MS (ESI): 255 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[OH:12][CH2:13][CH2:14][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>>[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[O:12][CH2:13][CH2:14][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 254.26 (C12H15FN2O3) was obtained in this way

Outcomes

Product
Name
Type
Smiles
FC1=C(OCCN2CCCC2)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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